Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-
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Overview
Description
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a chloro substituent and a sulfonyl group, while the other contains a diethylamino group. The compound’s structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfonyl and diethylamino groups can interact with biological molecules, influencing their activity. The compound’s unique structure allows it to engage in various pathways, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(methylamino)phenyl)
- Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(ethylamino)phenyl)
Uniqueness
Compared to similar compounds, Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- stands out due to its specific substituents, which impart unique chemical properties and reactivity. The presence of the diethylamino group, in particular, enhances its solubility and interaction with various reagents, making it more versatile in different applications.
Properties
CAS No. |
62335-85-7 |
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Molecular Formula |
C20H25ClN4O4S |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27) |
InChI Key |
XPWGSPNJAXRAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C |
Origin of Product |
United States |
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